molecular formula C10H20O B15254090 1,3,3,5-Tetramethylcyclohexan-1-ol

1,3,3,5-Tetramethylcyclohexan-1-ol

Cat. No.: B15254090
M. Wt: 156.26 g/mol
InChI Key: GIRORVJONOZELH-UHFFFAOYSA-N
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Description

1,3,3,5-Tetramethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexanol derivative characterized by the presence of four methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3,5-Tetramethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,3,3,5-tetramethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields. The reaction conditions are optimized to ensure the complete conversion of the starting material to the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,3,5-Tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

1,3,3,5-Tetramethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,3,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows the compound to participate in hydrogen bonding and other interactions that are not possible with its similar counterparts .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1,3,3,5-tetramethylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-8-5-9(2,3)7-10(4,11)6-8/h8,11H,5-7H2,1-4H3

InChI Key

GIRORVJONOZELH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)O)(C)C

Origin of Product

United States

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